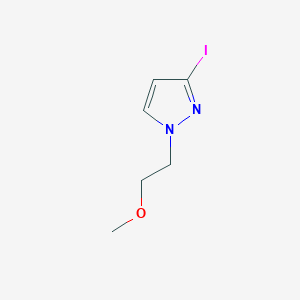

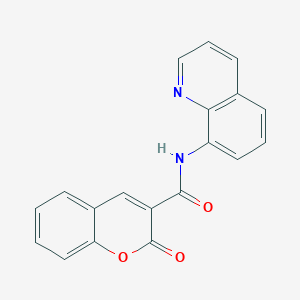

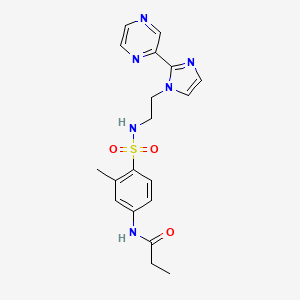

![molecular formula C8H6LiN3O2 B2459123 Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361634-03-7](/img/structure/B2459123.png)

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound that contains a lithium ion and a 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate ion . It is a part of the triazolo[4,3-a]pyridine family, which has been studied for its potential antiviral and antimicrobial activities .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine was reacted with different amines and triazole-2-thiol to synthesize a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure of these compounds is characterized by the presence of a triazolo[4,3-a]pyridine ring .Chemical Reactions Analysis

Triazolo[4,3-a]pyridine compounds have been found to react with various elements. For example, it reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one such compound was found to be a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) and 13C NMR (50 MHz, DMSO) spectra were also reported .Scientific Research Applications

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the treatment of bipolar disorder.

Mechanism of Action

Target of Action

The primary targets of AT29728 are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for anti-cancer therapies .

Mode of Action

AT29728 interacts with its targets, c-Met/VEGFR-2 kinases, inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met/VEGFR-2 kinases by AT29728 affects several biochemical pathways. Most notably, it disrupts the pathways involved in cell proliferation and survival . The downstream effects of this disruption include the induction of cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have shown enhancements in oral bioavailability, half-life (t1/2), and ex vivo duration of action

Result of Action

The result of AT29728’s action is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the disruption of c-Met/VEGFR-2 signaling, leading to cell cycle arrest and the initiation of programmed cell death .

Action Environment

The action, efficacy, and stability of AT29728 can be influenced by various environmental factors. For instance, the storage temperature and physical form of the compound can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances in the environment .

Advantages and Limitations for Lab Experiments

One advantage of using Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Another direction is to study the effects of this compound on other neurological disorders, such as depression and anxiety. Additionally, the development of new analogs of this compound with improved efficacy and reduced toxicity is an area of interest for future research.

Conclusion:

In conclusion, this compound is a novel lithium-containing compound that has potential applications in the field of neuroscience. Its neuroprotective effects and ability to cross the blood-brain barrier make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be synthesized through a two-step process. The first step involves the synthesis of 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, which can be achieved through a reaction between 6-methylpyridine-3-carboxylic acid and hydrazine hydrate. The second step involves the reaction of the resulting acid with lithium hydroxide to form this compound.

Properties

IUPAC Name |

lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKMJIPYDIFEKH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

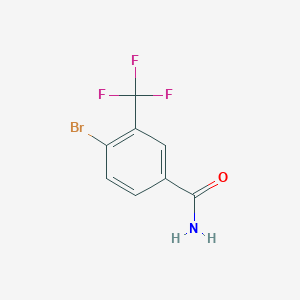

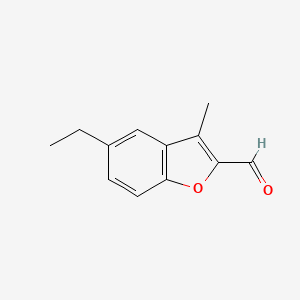

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)

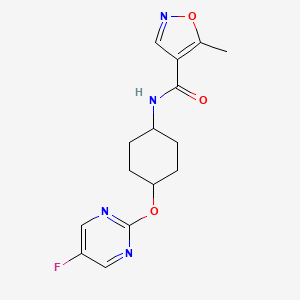

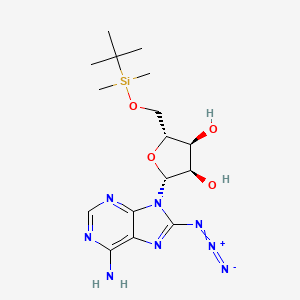

![1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459046.png)

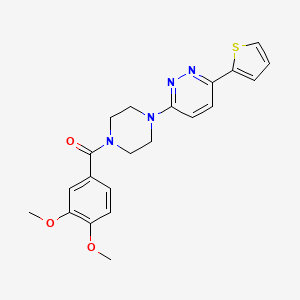

![3-(2,4-dichlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2459056.png)

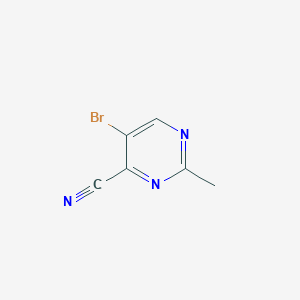

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2459059.png)